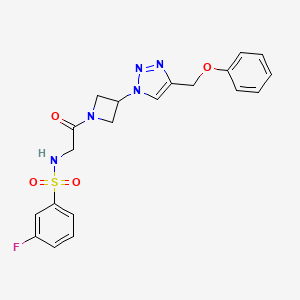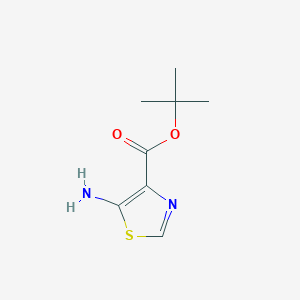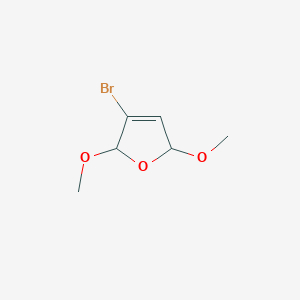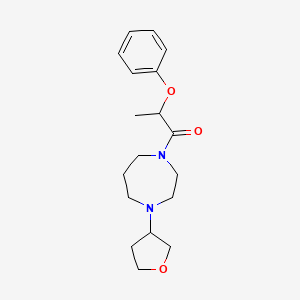
3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C20H20FN5O4S . It is not intended for human or veterinary use and is available for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C20H20FN5O4S . The exact arrangement of these atoms in space, known as the compound’s 3D conformation, can be found in specialized chemical databases or literature.Scientific Research Applications
1. Biochemical Inhibition and Drug Development
Compounds with benzenesulfonamide motifs have been extensively studied for their potential as inhibitors of various enzymes, offering promising avenues for drug development. For instance, novel sulphonamides incorporating triazene moieties have shown powerful inhibitory properties against human carbonic anhydrase I and II, with certain derivatives exhibiting significant selectivity and potency, making them of interest for therapeutic applications where the activity of these isoforms is dysregulated (Bilginer et al., 2019).
2. Anticancer and Antimicrobial Activities
The exploration of benzenesulfonamide derivatives for their anticancer and antimicrobial properties has led to the identification of compounds with notable efficacy. Certain derivatives have been evaluated for their in vitro antimicrobial and anticancer activities, indicating the potential of these compounds to act against specific cancer cell lines and microbial strains, providing a foundation for further exploration in therapeutic contexts (Kumar et al., 2014).
3. Photodynamic Therapy and UV Protection
The development of novel compounds for photodynamic therapy (PDT) and UV protection is another area of interest. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been investigated for their photophysical and photochemical properties, demonstrating high singlet oxygen quantum yields and good fluorescence properties. These characteristics suggest their potential use as Type II photosensitizers in the treatment of cancer via PDT (Pişkin et al., 2020).
4. Synthetic Applications and Chemical Transformations
The chemical versatility of compounds containing benzenesulfonamide and related groups facilitates their use in various synthetic applications. For instance, metalated sulfonamides have been employed in heterocyclic synthesis, demonstrating the utility of these compounds in constructing complex molecular architectures and facilitating unique chemical transformations (Familoni, 2002).
Properties
IUPAC Name |
3-fluoro-N-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4S/c21-15-5-4-8-19(9-15)31(28,29)22-10-20(27)25-12-17(13-25)26-11-16(23-24-26)14-30-18-6-2-1-3-7-18/h1-9,11,17,22H,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSQIAIHTKTUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNS(=O)(=O)C2=CC=CC(=C2)F)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide;hydrochloride](/img/no-structure.png)
![3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2598189.png)


![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2598194.png)
![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2598196.png)




![7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2598201.png)
![N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598203.png)


